Antimony iron oxide (SbFeO4)
Description
Catalyst Composition and Performance
The active phase in SbFeO₄ catalysts is a rutile-type structure (FeSbO₄), where Fe³⁺ and Sb³⁺ ions occupy octahedral sites in a shared oxygen lattice. Industrial catalysts often incorporate promoters (e.g., Te, Mo, or V) to enhance selectivity. For example:
The addition of Te modifies electronic properties, reducing the activation energy for NH₃ insertion into the propylene intermediate.
Phase Cooperation and Stability
Under reaction conditions, SbFeO₄ often coexists with α-Sb₂O₄, forming a two-phase system. Neutron diffraction studies confirm that Sb₂O₄ does not alter the bulk FeSbO₄ structure but enriches antimony at the surface, creating active sites for NH₃ activation. This phase cooperation enhances ACN yield by 15–20% compared to single-phase catalysts.
Properties
CAS No. |
15600-71-2 |
|---|---|
Molecular Formula |
FeO4Sb |
Molecular Weight |
225.6 g/mol |
IUPAC Name |
antimony(3+);iron(3+);oxygen(2-) |
InChI |
InChI=1S/Fe.3O.Sb/q+3;3*-2;+3 |
InChI Key |
XCHBWOMXKPIEBR-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Fe+3].[Sb+3] |
Canonical SMILES |
[O-2].[O-2].[O-2].[Fe+3].[Sb+3] |
Synonyms |
iron(3+) antimonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Properties
*Hypothesized based on analogous systems.
- SbFeO₄ vs. Fe³⁺ may also reduce thermal stability compared to Nb/Ta oxides .
- SbFeO₄ vs. InSbO₄/GaSbO₄ : The smaller ionic radius of Fe³⁺ (0.645 Å) compared to In³⁺ (0.80 Å) or Ga³⁺ (0.62 Å) may lead to tighter lattice packing, affecting bandgap and conductivity .
Electronic and Optical Properties
*Estimated from Sb₂O₅ and Fe₃O₄ composites.
- SbFeO₄’s intermediate bandgap positions it between insulating Sb₂O₅ and metallic Fe₃O₄, suggesting utility in optoelectronics or photocatalysis .
Thermal and Chemical Stability
- Decomposition : SbFeO₄ likely decomposes at lower temperatures (~800°C) compared to SbNbO₄ (>1000°C) due to Fe³⁺’s lower oxidative stability .
- Acid Resistance : SbFeO₄ may dissolve in concentrated HCl (like Sb₂O₃) but resist dilute acids, similar to Sb₂O₅ .
- Redox Behavior : Fe³⁺ in SbFeO₄ could facilitate redox cycles, enhancing catalytic activity in reactions like CO oxidation, unlike inert SbTaO₄ .
Preparation Methods
Procedure and Optimization
In a representative study, stoichiometric amounts of Sb2O3 and α-Fe2O3 were homogenized via mechanical grinding using an agate mortar. The mixture was calcined at temperatures between 900°C and 1000°C for 4 hours to form the FeSbO4 phase. Post-calcination, the powder was pelletized under a uniaxial pressure of 9.81 × 10^6 N·m⁻² and sintered at 1200°C for 4 hours to enhance crystallinity.
Key Parameters:
Structural Characterization
X-ray diffraction (XRD) Rietveld refinement confirmed the trirutile-type structure (space group P4₂/mnm) with lattice parameters a ≈ 4.63 Å and c ≈ 9.23 Å. Scanning electron microscopy (SEM) revealed that higher calcination temperatures reduced surface defects and enhanced grain growth (Fig. 1).
Table 1: Effect of Calcination Temperature on SbFeO4 Properties
| Parameter | 900°C Calcination | 1000°C Calcination |
|---|---|---|
| Crystallite Size (nm) | 45 ± 3 | 68 ± 5 |
| Porosity (%) | 12 ± 1 | 8 ± 1 |
| Specific Surface Area | 15 m²/g | 9 m²/g |
Role of Sb/Fe Molar Ratio in Phase Purity
While the solid-state method dominates, studies on Sb-Fe-O catalysts highlight the importance of precursor stoichiometry. In catalytic applications, an Sb/Fe molar ratio of 1:1 optimizes the formation of the FeSbO4 phase, which exhibits superior selectivity in ammoxidation reactions. Deviations from this ratio introduce secondary phases (e.g., Sb2O4 or Fe2O3), degrading performance.
Alternative Synthesis Routes
Co-Precipitation (Inferred from Fe-Cu Systems)
Co-precipitation of Sb³⁺ and Fe³⁺ salts in basic media could yield amorphous SbFeO4 precursors. A analogous study on Fe-Cu oxides used Fe(NO3)3 and Cu(NO3)2, adjusted to pH 10 with NaOH, to form a binary oxide. Applied to SbFeO4, this method might involve:
-
Dissolving SbCl3 and Fe(NO3)3·9H2O in deionized water.
-
Adding NH4OH dropwise to precipitate hydroxides.
-
Calcining the precipitate at 600–800°C to crystallize SbFeO4.
Q & A
Basic: What synthesis methods are recommended for producing antimony iron oxide (SbFeO₄) with high phase purity?
Answer:
SbFeO₄ can be synthesized via high-temperature solid-state reactions involving stoichiometric mixtures of Sb₂O₃ and Fe₂O₃ precursors. For example:
- Calcination at 1200°C under controlled oxygen partial pressure to avoid unintended phase segregation .
- Use of flux agents (e.g., sodium sulfate) to enhance reactivity and reduce volatilization losses of Sb₂O₃ during heating .
- Quenching post-synthesis to stabilize the desired phase .
Validation: X-ray diffraction (XRD) and Rietveld refinement are critical to confirm phase purity and lattice parameters.
Basic: Which analytical techniques are most effective for characterizing SbFeO₄’s crystal structure and elemental composition?
Answer:
- XRD : Primary method for identifying crystallographic phases and detecting impurities (e.g., unreacted Sb₂O₃ or Fe₂O₃) .
- SEM-EDS : Provides elemental mapping to verify homogeneous distribution of Sb and Fe .
- Thermogravimetric analysis (TGA) : Monitors thermal stability and phase transitions during heating/cooling cycles .
Advanced: How do oxidative/reductive environments influence the phase stability of SbFeO₄?
Answer:
SbFeO₄’s stability is sensitive to oxygen partial pressure and temperature :
- Under reducing conditions (e.g., CO/CO₂ mixtures), partial reduction of Sb(V) to Sb(III) may occur, forming mixed-phase products like Sb₂O₃-Fe₃O₄ composites .
- In oxidizing atmospheres, SbFeO₄ may decompose into Sb₂O₅ and Fe₂O₃ at temperatures above 1000°C .
Mitigation : Use controlled-atmosphere furnaces with in-situ XRD to monitor phase evolution .
Advanced: What methodological challenges arise in resolving Sb and Fe oxidation states in SbFeO₄?
Answer:
- Antimony’s mixed oxidation states : SbFeO₄ may contain Sb(III)/Sb(V) due to redox ambivalence, similar to Sb₂O₄ . Techniques like X-ray photoelectron spectroscopy (XPS) or Mössbauer spectroscopy (for Fe) are required to quantify oxidation states .
- Iron’s role : Fe³⁺ in octahedral sites can stabilize the structure, but substitution with Fe²⁺ (e.g., under reducing conditions) may alter magnetic properties .
Advanced: How can SbFeO₄ be integrated into catalytic or energy storage systems?
Answer:
- Catalysis : SbFeO₄’s redox-active Sb and Fe sites show promise in ammoxidation reactions (e.g., propane to acrylonitrile) when combined with vanadium oxides .
- Battery anodes : Composite materials with SbFeO₄ and reduced graphene oxide (rGO) enhance lithium-ion storage capacity due to synergistic Sb⁰/Sb₂O₃ redox activity .
Optimization : Tailor particle size via ball-milling and assess cycling stability using galvanostatic charge-discharge tests .
Basic: What standards or protocols exist for quantifying Sb and Fe in SbFeO₄?
Answer:
- Iodometric titration (GB/T 3253.8-2009) for Sb quantification .
- Orthophenanthroline photometry (YS/T 534.4-2007) for Fe analysis .
- Inductively coupled plasma mass spectrometry (ICP-MS) for trace impurity detection .
Advanced: How do environmental interactions affect SbFeO₄’s stability and mobility in geochemical systems?
Answer:
- In wetland soils, reductive dissolution of Fe(III) oxides can release Sb from SbFeO₄, increasing its mobility .
- Co-precipitation with iron sulfides (e.g., pyrite) may immobilize Sb under anoxic conditions .
Field studies : Combine sequential extraction assays with synchrotron-based X-ray absorption spectroscopy (XAS) to track speciation .
Advanced: What strategies improve SbFeO₄’s resistance to corrosion in high-temperature applications?
Answer:
- Doping with gadolinium (Gd) in CeO₂-based matrices enhances resistance to liquid Sb/Sb₂O₃ corrosion at 900–1200°C .
- Grain boundary engineering : Add Fe₂O₃ to refine microstructure and reduce crack propagation .
Testing : Expose samples to molten Sb₂O₃ and evaluate mass loss via TGA .
Basic: What safety protocols are critical when handling SbFeO₄ in laboratory settings?
Answer:
- Store SbFeO₄ in airtight containers to prevent hydrolysis or oxidation .
- Use fume hoods during high-temperature processing to avoid inhalation of Sb₂O₃ vapors .
- Follow NIOSH guidelines for Sb exposure limits (0.5 mg/m³) .
Advanced: How do computational models aid in predicting SbFeO₄’s electronic and magnetic properties?
Answer:
- Density functional theory (DFT) : Simulates bandgap engineering and predicts magnetic ordering (e.g., antiferromagnetic Fe³⁺ interactions) .
- Phase diagram modeling : CALPHAD-based tools assess stability across Sb-Fe-O ternary systems .
Validation : Compare computational results with experimental magnetic susceptibility data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
